2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and the appropriately substituted benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluoroacetophenone: Similar structure but lacks the methoxy group.
Bromo-4-fluoroacetophenone: Contains a bromine atom instead of chlorine.
4-Fluoro-2-methoxyphenylboronic acid: Similar aromatic substitution pattern but different functional groups.
Uniqueness
2-Chloro-1-(4-fluoro-2-methoxyphenyl)ethan-1-one is unique due to the combination of chlorine, fluorine, and methoxy substituents on the phenyl ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H8ClFO2 |
---|---|
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-1-(4-fluoro-2-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9-4-6(11)2-3-7(9)8(12)5-10/h2-4H,5H2,1H3 |
InChI Key |
WMEQECXFPGKABR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.